(4-Pentyl-1-bicyclo[2.2.2]octanyl) 4-hexylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Pentyl-1-bicyclo[2.2.2]octanyl) 4-hexylbenzoate: is an organic compound that features a bicyclic structure combined with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Pentyl-1-bicyclo[2.2.2]octanyl) 4-hexylbenzoate typically involves a multi-step process. One common approach is the esterification of 4-hexylbenzoic acid with (4-Pentyl-1-bicyclo[2.2.2]octanyl) alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate ester moiety, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted benzoates.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology: In biological research, it can serve as a model compound for studying the interactions of bicyclic structures with biological molecules.
Industry: Used in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism by which (4-Pentyl-1-bicyclo[2.2.2]octanyl) 4-hexylbenzoate exerts its effects depends on its interaction with molecular targets. The bicyclic structure may interact with enzymes or receptors, altering their activity. The ester moiety can undergo hydrolysis, releasing the active components that interact with specific pathways in biological systems.
Comparison with Similar Compounds
- (4-Pentyl-1-bicyclo[2.2.2]octanyl) 4-methylbenzoate
- (4-Pentyl-1-bicyclo[2.2.2]octanyl) 4-ethylbenzoate
- (4-Pentyl-1-bicyclo[2.2.2]octanyl) 4-propylbenzoate
Uniqueness: The uniqueness of (4-Pentyl-1-bicyclo[2.2.2]octanyl) 4-hexylbenzoate lies in its specific combination of a bicyclic structure with a hexylbenzoate ester, which imparts distinct physical and chemical properties compared to its analogs. This makes it particularly valuable in applications requiring specific interactions and stability.
Properties
IUPAC Name |
(4-pentyl-1-bicyclo[2.2.2]octanyl) 4-hexylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O2/c1-3-5-7-8-10-22-11-13-23(14-12-22)24(27)28-26-19-16-25(17-20-26,18-21-26)15-9-6-4-2/h11-14H,3-10,15-21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWSYEKIHFQOLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)OC23CCC(CC2)(CC3)CCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.